1-Ethenyl-2-fluoro-4-methoxybenzene

Description

BenchChem offers high-quality 1-Ethenyl-2-fluoro-4-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethenyl-2-fluoro-4-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

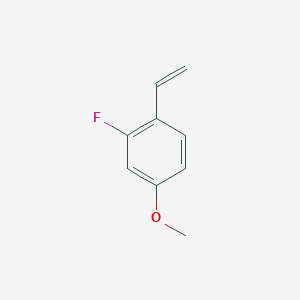

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-2-fluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-3-7-4-5-8(11-2)6-9(7)10/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEWTKVJKIBUGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-Ethenyl-2-fluoro-4-methoxybenzene

CAS: 1709852-29-8 | Formula: C₉H₉FO | MW: 152.17 g/mol Synonyms: 2-Fluoro-4-methoxy styrene; 4-Methoxy-2-fluorostyrene

Executive Summary & Strategic Analysis

This guide details the synthesis of 1-Ethenyl-2-fluoro-4-methoxybenzene , a functionalized styrene derivative often utilized as a monomer for fluorinated photoresists or as a metabolic-resistant scaffold in medicinal chemistry (bioisostere for 4-methoxystyrene).

The synthesis is approached through two primary methodologies, selected based on the availability of precursors and the scale of operation:

-

Route A (Wittig Olefination): The "Gold Standard" for batch synthesis. It utilizes the commercially available 2-fluoro-4-methoxybenzaldehyde. It is robust but suffers from poor atom economy due to triphenylphosphine oxide (TPPO) waste.

-

Route B (Suzuki-Miyaura Vinylation): A catalytic approach utilizing aryl halides. This is preferred for diversity-oriented synthesis or when the aldehyde precursor is unstable/unavailable.

Retrosynthetic Logic (DOT Visualization)

Figure 1: Retrosynthetic disconnection showing the two primary pathways.

Protocol A: Wittig Olefination (Primary Route)

Rationale: This route is preferred for gram-to-multigram scale synthesis due to the low cost of reagents and the high electrophilicity of the aldehyde carbonyl, which facilitates rapid conversion.

Materials Table

| Reagent | Equiv. | Role | Critical Note |

| Methyltriphenylphosphonium bromide | 1.2 | Ylide Precursor | Must be dried under vacuum at 60°C before use. |

| Potassium tert-butoxide (KOtBu) | 1.3 | Base | Superior to n-BuLi for this substrate; less side reactions. |

| 2-Fluoro-4-methoxybenzaldehyde | 1.0 | Electrophile | Commercial starting material. |

| THF (Anhydrous) | Solvent | Medium | Must be distilled or from SPS (Solvent Purification System). |

Step-by-Step Methodology

1. Ylide Generation:

-

Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Charge with Methyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF (0.4 M concentration relative to phosphonium salt).

-

Cool the suspension to 0 °C in an ice bath.

-

Add KOtBu (1.3 equiv) portion-wise. The solution will turn bright yellow, indicating the formation of the phosphorus ylide (methylenetriphenylphosphorane).

-

Expert Insight: Stir at 0 °C for 45 minutes. Unlike n-BuLi which requires -78 °C, KOtBu is milder and sufficient for non-stabilized ylides, reducing the risk of defluorination on the aromatic ring.

2. Olefination:

-

Dissolve 2-Fluoro-4-methoxybenzaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide suspension at 0 °C.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 3–5 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The aldehyde spot will disappear, and a less polar fluorescent spot (styrene) will appear.

3. Workup & TPPO Removal (The Critical Bottleneck):

-

Extract with Diethyl Ether (3x). (Ether is preferred over DCM to precipitate some TPPO).

-

Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo at <30 °C (product is volatile).

-

TPPO Removal Strategy: The crude will contain significant solid triphenylphosphine oxide. Triturate the residue with cold Pentane (TPPO is insoluble in pentane; the styrene is soluble). Filter off the white solid.

4. Purification:

-

Purify via flash column chromatography (Silica Gel).

-

Eluent: 100% Pentane to 95:5 Pentane/EtOAc.

-

Stabilization: Immediately add 10-50 ppm of 4-tert-butylcatechol (TBC) or BHT to the purified oil to prevent spontaneous polymerization.

Protocol B: Suzuki-Miyaura Vinylation (Alternative)

Rationale: Use this route if the aldehyde is unavailable, or if you are derivatizing a halogenated scaffold. We utilize Potassium Vinyltrifluoroborate instead of vinylboronic acid to minimize polymerization and protodeboronation side reactions.

Reaction Workflow (DOT Visualization)

Figure 2: Workflow for the Palladium-catalyzed vinylation.

Methodology

-

Setup: In a pressure tube or Schlenk flask, combine 4-bromo-3-fluoroanisole (1.0 equiv), Potassium vinyltrifluoroborate (1.2 equiv), and Cs₂CO₃ (3.0 equiv).

-

Catalyst: Add Pd(dppf)Cl₂[3]·DCM (3 mol%). The bidentate ligand (dppf) prevents rapid catalyst deactivation.

-

Solvent: Add degassed THF/H₂O (9:1).

-

Reaction: Seal and heat to 80 °C for 16 hours.

-

Workup: Dilute with water, extract with EtOAc. Crucial: Wash the organic layer with 5% LiCl solution to remove palladium residues.

Analytical Profile & Characterization

The following data is derived from structure-activity relationships of analogous fluorinated styrenes [1][2].

Expected NMR Data

| Nucleus | Shift (δ ppm) | Multiplicity | Coupling (Hz) | Assignment |

| ¹H NMR | 6.70 | dd | J=17.6, 11.0 | Vinyl -CH= (Alpha) |

| ¹H NMR | 5.65 | d | J=17.6 | Vinyl =CH₂ (Trans) |

| ¹H NMR | 5.20 | d | J=11.0 | Vinyl =CH₂ (Cis) |

| ¹H NMR | 7.35 | t (approx) | J=8.5 | Aromatic H6 |

| ¹H NMR | 6.60 - 6.70 | m | - | Aromatic H3, H5 |

| ¹H NMR | 3.80 | s | - | Methoxy -OCH₃ |

| ¹⁹F NMR | -115 to -120 | m | - | Ar-F |

Interpretation:

-

The vinyl alpha proton (6.70 ppm) will appear as a doublet of doublets due to coupling with the two terminal vinyl protons.

-

Fluorine Coupling: Expect additional splitting in the aromatic signals and potentially small long-range coupling (J ~1-2 Hz) to the vinyl alpha proton.

Storage & Stability (Critical)

Styrenes with electron-donating groups (methoxy) are highly prone to auto-polymerization , especially when purified.

-

Inhibitor: Always store with 0.1% TBC (4-tert-butylcatechol).

-

Temperature: Store at -20 °C.

-

Atmosphere: Store under Argon. Oxygen can form peroxides which initiate radical polymerization.

References

-

General Wittig Procedure for Styrenes: Title: "Preparation of Styrenes via Wittig Reaction." Source: Organic Syntheses, Coll. Vol. 5, p.751 (1973). URL:[Link]

-

Suzuki Vinylation with Trifluoroborates: Title: "Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl Electrophiles."[4] Source: Molander, G. A., et al. Journal of Organic Chemistry.[5] URL:[Link]

-

Properties of 1-ethenyl-2-fluoro-4-methoxybenzene: Title: "Compound Summary: 1-Ethenyl-2-fluoro-4-methoxybenzene" Source: PubChem.[6] URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. reddit.com [reddit.com]

- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. 4-Ethyl-2-fluoro-1-methoxybenzene | C9H11FO | CID 22221631 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Ethenyl-2-fluoro-4-methoxybenzene (CAS 1709852-29-8): A Comprehensive Technical Guide on Synthesis, Characterization, and Application

The Strategic Value of Fluorinated Styrenes

Fluorinated styrene derivatives, specifically 1-ethenyl-2-fluoro-4-methoxybenzene (also known as 2-fluoro-4-methoxystyrene), occupy a privileged chemical space at the intersection of advanced macromolecular engineering and medicinal chemistry. The introduction of a fluorine atom ortho to the vinyl group fundamentally alters the electron density of the olefin. This specific substitution pattern creates a unique "push-pull" electronic environment—driven by the electron-donating para-methoxy group and the inductively electron-withdrawing ortho-fluorine—which finely tunes the molecule's reactivity for both transition-metal-catalyzed cross-couplings and controlled radical polymerizations.

Physicochemical & Structural Profile

To establish a baseline for experimental design, the fundamental quantitative and structural data of the compound are summarized below.

| Property | Value / Description |

| Chemical Name | 1-Ethenyl-2-fluoro-4-methoxybenzene |

| Common Synonyms | 2-Fluoro-4-methoxystyrene |

| CAS Registry Number | 1709852-29-8 |

| Molecular Formula | C9H9FO |

| Molecular Weight | 152.17 g/mol |

| SMILES String | COC1=CC=C(C=C)C(F)=C1 |

| Storage Conditions | Sub-zero (Freezer), light-sensitive, prone to spontaneous polymerization |

Mechanistic Pathways for Synthesis

The synthesis of 1-ethenyl-2-fluoro-4-methoxybenzene typically proceeds via one of two strategic pathways, depending on the availability of precursors and the downstream application constraints.

Fig 1: Divergent synthetic pathways for 1-Ethenyl-2-fluoro-4-methoxybenzene.

Pathway A: Wittig Olefination (The Medicinal Chemist's Choice)

This route relies on the nucleophilic addition of a phosphorus ylide (generated from methyltriphenylphosphonium bromide and a strong base) to 2-fluoro-4-methoxybenzaldehyde.

-

Causality behind choice: The Wittig approach is highly predictable and completely avoids transition-metal catalysts. This is critical in pharmaceutical development, where trace heavy metal contamination must be avoided. This methodology is heavily utilized when synthesizing complex receptor-binding ligands, such as .

Pathway B: Suzuki-Miyaura Vinylation (The Scale-Up Choice)

This route utilizes 1-bromo-2-fluoro-4-methoxybenzene and potassium vinyltrifluoroborate under palladium catalysis.

-

Causality behind choice: Potassium vinyltrifluoroborate is an air- and moisture-stable crystalline solid. It circumvents the severe toxicity of organotin reagents (Stille coupling) and the inherent polymerization instability of vinylboronic acids. Under microwave irradiation, this pathway enables 2, often reaching full conversion in under 5 minutes[2].

Self-Validating Experimental Protocol: Ultra-Fast Suzuki Vinylation

To ensure reproducibility and scientific integrity, the following protocol for Pathway B is designed as a self-validating system , incorporating specific causality for every reagent choice and built-in analytical checkpoints.

Fig 2: Self-validating experimental workflow for Suzuki-Miyaura vinylation.

Step-by-Step Methodology

Step 1: Reagent Assembly Combine 1-bromo-2-fluoro-4-methoxybenzene (1.0 equiv) and potassium vinyltrifluoroborate (1.5 equiv) in a microwave-safe reaction vessel.

-

Causality: A 0.5 equivalent excess of the borate salt is intentionally used to compensate for any competitive protodeboronation that naturally occurs when heating boronic species in aqueous media.

Step 2: Solvent & Catalyst Integration Suspend the reagents in a 1:1 (v/v) mixture of deionized H₂O and CH₃CN, followed by the addition of 1 mol% Pd(OAc)₂.

-

Causality: The biphasic H₂O/CH₃CN solvent system is non-negotiable. CH₃CN solvates the organic aryl halide, while H₂O is required to hydrolyze the trifluoroborate into the active, transmetalating boronic acid species. Ligand-free Pd(OAc)₂ is selected to provide rapid oxidative addition without the steric hindrance associated with bulky phosphine ligands.

Step 3: Reaction Execution & In-Process Control (IPC) Seal the vessel and subject the mixture to microwave irradiation at 70 °C for 5–10 minutes.

-

Self-Validation Mechanism: The reaction's progress is continuously validated via Thin-Layer Chromatography (TLC) under UV light (254 nm). The complete disappearance of the starting aryl bromide spot confirms the cessation of the catalytic cycle.

Step 4: Workup & Isolation Quench the reaction with saturated aqueous NaCl (brine) and extract with a non-polar solvent such as pentane (3 × 50 mL). Dry the combined organic layers over anhydrous MgSO₄ and concentrate in vacuo.

-

Causality: Brine increases the ionic strength of the aqueous layer, forcing the highly lipophilic styrene product into the pentane layer while strictly retaining inorganic boron salts and palladium byproducts in the aqueous phase.

Step 5: Final Structural Validation Subject the isolated crude to high-resolution ¹H NMR spectroscopy (400 MHz, CDCl₃).

-

Self-Validation Mechanism: The structural integrity of 1-ethenyl-2-fluoro-4-methoxybenzene is definitively confirmed by the appearance of a characteristic ABX spin system for the vinyl protons. The terminal alkene protons will present as two distinct doublets (due to geminal coupling) around

5.3 ppm and 5.7 ppm, while the internal methine proton will appear as a doublet of doublets near

Applications in Therapeutics and Macromolecular Engineering

Medicinal Chemistry & Drug Discovery The 2-fluoro-4-methoxyphenyl motif is a highly sought-after pharmacophore. In the development of metabolic therapeutics, this specific structural arrangement is utilized to synthesize full agonists for the G-protein-coupled receptor GPR40, which stimulates insulin secretion for the treatment of Type 2 Diabetes Mellitus[3]. The vinyl group acts as a versatile synthetic handle, allowing medicinal chemists to perform downstream hydroboration-oxidation or olefin cross-metathesis to build complex, high-affinity ligands.

Polymer Science & Advanced Materials Because it is a highly functionalized styrene derivative, CAS 1709852-29-8 is an excellent candidate for Atom Transfer Radical Polymerization (ATRP). The combination of the electron-donating methoxy group and the electron-withdrawing fluorine atom creates a unique monomeric profile. This allows polymer chemists to synthesize sequence-controlled oligostyrenes and graft copolymers with highly tailored thermal properties and narrow polydispersity indices[4].

References

-

Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles. Organic Chemistry Frontiers (RSC Publishing). Available at:[Link]

-

Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety. ACS Publications. Available at:[Link]

Sources

Advanced Architectures of Fluorinated Styrenes: Synthesis, Polymerization, and Pharmacophoric Utility

[1][2]

Introduction: The Fluorine Effect on the Vinyl System

The introduction of fluorine into the styrene architecture is not merely a structural modification; it is an electronic reprogramming of the molecule.[1] The high electronegativity of fluorine (3.98 Pauling scale) and the strength of the C–F bond (~485 kJ/mol) fundamentally alter the reactivity of the vinyl group and the physicochemical profile of the aromatic ring.

For researchers, fluorinated styrene derivatives (FSDs) represent a bifurcation in utility:

-

In Materials Science: They serve as monomers for low-dielectric, hydrophobic, and optically transparent polymers (e.g., Poly(pentafluorostyrene)).[1][2]

-

In Medicinal Chemistry: They act as metabolic "shields" and versatile building blocks for constructing fluorinated heterocycles via cross-coupling.[1][2]

This guide moves beyond basic textbook definitions to provide actionable protocols and mechanistic insights into the synthesis and application of these critical derivatives.

Synthetic Architectures: Routes to Fluorination

Constructing FSDs requires navigating the trade-off between reagent stability and regioselectivity.[1][2] We categorize synthesis into two primary logic streams: Ring Fluorination (preserving vinyl reactivity) and Vinyl Fluorination (altering polymerization kinetics).[2]

Palladium-Catalyzed Cross-Coupling (The Modular Approach)

The most robust method for synthesizing

Key Mechanistic Insight: The success of this reaction hinges on the reductive elimination step.[1] Bulky phosphine ligands (like

Defluorinative Functionalization

A more recent and atom-economical approach involves the defluorinative coupling of gem-difluoroalkenes.[1][2] This route allows for the precise installation of a monofluoro-vinyl motif, crucial for peptide isosteres.[1][2]

Visualization: Synthetic Decision Matrix

The following diagram outlines the logical flow for selecting a synthetic route based on the desired fluorination pattern.

Figure 1: Decision matrix for synthesizing fluorinated styrenes based on target substitution patterns.

The Polymer Paradigm: Poly(pentafluorostyrene)[3][4][5]

Poly(2,3,4,5,6-pentafluorostyrene) (PPFS) is the "gold standard" FSD polymer.[1][2] Unlike polystyrene (PS), PPFS exhibits low surface energy and is amenable to post-polymerization modification via para-fluoro substitution (Click chemistry).[2]

Comparative Data: PS vs. PPFS

The following table summarizes why PPFS is preferred for optoelectronic applications (e.g., plastic optical fibers, OFET dielectrics).

| Property | Polystyrene (PS) | Poly(pentafluorostyrene) (PPFS) | Impact |

| C-H / C-F Ratio | High C-H | Zero Ar-H (replaced by C-F) | Reduced optical loss at telecom wavelengths (C-H overtones eliminated). |

| Dielectric Constant ( | ~2.6 | ~2.3 | Lower |

| Water Contact Angle | ~90° | ~105° - 110° | Enhanced hydrophobicity for self-cleaning surfaces.[1] |

| Glass Transition ( | 100°C | 110°C | Improved thermal stability due to rigid rod-like stacking of fluorinated rings.[2] |

Experimental Protocol: ATRP of Pentafluorostyrene

Objective: Synthesize PPFS with low dispersity (Đ < 1.[2][3]2) using Atom Transfer Radical Polymerization (ATRP).[2][4][5][6]

Reagents:

-

Monomer: 2,3,4,5,6-Pentafluorostyrene (PFS) (Distilled over

).[1][2] -

Initiator: Ethyl 2-bromoisobutyrate (EBiB).[2]

-

Catalyst System: CuCl (Purified) and 2,2'-Bipyridine (bpy).[2]

-

Solvent: Toluene (Anhydrous).[2]

Step-by-Step Protocol:

-

Catalyst Complexation: In a Schlenk tube, add CuCl (1 eq) and bpy (2 eq).[2] Evacuate and backfill with

(3 cycles). -

Monomer Addition: Syringe in degassed Toluene and PFS. Scientific Note: The electron-deficient nature of PFS accelerates propagation; maintain strictly anhydrous conditions to prevent chain termination.[1]

-

Initiation: Add EBiB (1 eq) to the mixture. Ratio [Monomer]:[Initiator]:[CuCl]:[Ligand] = 100:1:1:2.[2]

-

Polymerization: Immerse the flask in a pre-heated oil bath at 110°C . Stir at 400 rpm.

-

Monitoring (Self-Validation):

-

Take aliquots every 30 mins.

-

Validation 1 (Kinetics): Run

NMR. Monitor the shift from vinylic F signals (-143 ppm) to polymeric backbone signals.[2] -

Validation 2 (Control): Run GPC. Ensure linear evolution of

vs. conversion.

-

-

Termination: Expose to air (oxidizes Cu(I) to Cu(II), turning solution green).

-

Purification: Pass through a neutral alumina column to remove copper.[1][2] Precipitate into cold methanol.

Figure 2: The ATRP equilibrium cycle. The electron-withdrawing fluorine atoms on the styrene ring stabilize the propagating radical, often increasing the polymerization rate (

Medicinal Chemistry: The Styrene Pharmacophore[1]

In drug design, fluorinated styrenes are rarely the final drug but are critical intermediates.[1][2] The vinyl group serves as a "handle" for cyclization into complex heterocycles, while the fluorine acts as a metabolic blocker.[1][2]

Metabolic Stability & Bioisosterism[1][2][10]

-

P450 Blocking: The vinyl group of styrene is prone to epoxidation by Cytochrome P450.[1][2] Fluorine substitution at the

-position ( -

Indole Synthesis: Fluorinated styrenes are precursors to fluorinated indoles via the Hemetsberger Indole Synthesis or Pd-catalyzed oxidative cyclizations.[1][2] These fluorinated indoles are privileged scaffolds in CNS drugs (e.g., serotonin modulators).[1][2]

Structure-Activity Relationship (SAR) Visualization[2]

Figure 3: Strategic utility of fluorinated styrenes in medicinal chemistry, highlighting the distinct roles of vinyl vs. ring fluorination.

References

-

Synthesis of Trifluorostyrenes

-

ATRP of Pentafluorostyrene

-

Defluorinative Functionalization

-

Fluorine in Medicinal Chemistry (General Principles)

-

Properties of Fluorinated Polymers

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity of 1-Ethenyl-2-fluoro-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 1-ethenyl-2-fluoro-4-methoxybenzene, a substituted styrene with significant potential in organic synthesis and materials science. The molecule's reactivity is governed by the interplay of its three key functional components: the aromatic ring, the vinyl group, and the activating and deactivating substituents. This document will delve into the electronic and steric effects that dictate the regioselectivity and reactivity in various transformations, including electrophilic aromatic substitution, reactions of the vinyl moiety, and its utility in cross-coupling methodologies. Detailed experimental protocols, mechanistic insights, and predictive models of reactivity are presented to serve as a foundational resource for professionals in chemical research and development.

Introduction: Unveiling the Chemical Persona of 1-Ethenyl-2-fluoro-4-methoxybenzene

1-Ethenyl-2-fluoro-4-methoxybenzene, also known as 2-fluoro-4-methoxystyrene, is a fascinating and synthetically versatile organic compound. Its structure, featuring a vinyl group and two electronically opposing substituents on a benzene ring, presents a rich landscape for chemical transformations. The methoxy group (-OCH3), a strong electron-donating group, and the fluorine atom (-F), an electronegative yet π-donating halogen, create a unique electronic environment that profoundly influences the molecule's reactivity. This guide will systematically explore the chemical behavior of this compound, providing a predictive framework for its application in complex molecular synthesis.

The Aromatic Core: A Study in Electrophilic Substitution

The benzene ring of 1-ethenyl-2-fluoro-4-methoxybenzene is the site of electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is dictated by the directing effects of the fluoro and methoxy substituents.

Directing Effects of Substituents

-

Methoxy Group (-OCH3): As a powerful electron-donating group through resonance (+M effect), the methoxy group is a strong activating group and an ortho, para-director.[1] It significantly increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.[2][3] The lone pairs on the oxygen atom can be delocalized into the ring, stabilizing the arenium ion intermediates formed during substitution at the ortho and para positions.[1]

-

Fluorine Atom (-F): The fluorine atom exhibits a dual electronic nature. It is strongly electron-withdrawing through induction (-I effect) due to its high electronegativity, which deactivates the ring towards electrophilic attack.[4][5] However, it also possesses lone pairs of electrons that can be donated to the ring via resonance (+M effect), making it an ortho, para-director.[6][7] In the case of fluorine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring compared to benzene.[8] However, fluorobenzene is anomalously more reactive than other halobenzenes in EAS reactions, with the para position being particularly activated.[9][10]

Predicting the Regioselectivity of Electrophilic Aromatic Substitution

The combined influence of the strongly activating ortho, para-directing methoxy group and the deactivating ortho, para-directing fluorine atom determines the positions of electrophilic attack. The powerful activating effect of the methoxy group will dominate the overall reactivity and directing influence.[11]

The positions ortho and para to the methoxy group are C3 and C5. The position ortho to the fluorine is C3 and the position para is C5. Therefore, both substituents direct incoming electrophiles to the C3 and C5 positions.

Considering steric hindrance from the adjacent vinyl and fluoro groups, electrophilic attack at the C5 position is generally favored.

Representative Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents and Conditions | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Ethenyl-2-fluoro-4-methoxy-5-nitrobenzene |

| Halogenation | Br₂, FeBr₃ or AlCl₃ | 5-Bromo-1-ethenyl-2-fluoro-4-methoxybenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(5-Ethenyl-4-fluoro-2-methoxyphenyl)ethan-1-one |

| Sulfonation | Fuming H₂SO₄ | 5-Ethenyl-4-fluoro-2-methoxybenzenesulfonic acid |

The Vinyl Group: A Hub of Diverse Reactivity

The ethenyl (vinyl) group is a site of rich chemical reactivity, susceptible to addition reactions, oxidation, reduction, and polymerization.

Addition Reactions

-

Hydrogenation: The double bond of the vinyl group can be readily reduced to a single bond.

-

Protocol: Catalytic hydrogenation using H₂ gas over a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate at room temperature and atmospheric pressure will yield 1-ethyl-2-fluoro-4-methoxybenzene.[12]

-

-

Halogenation: Addition of halogens such as Br₂ or Cl₂ across the double bond proceeds via a halonium ion intermediate to give the corresponding 1,2-dihaloethyl derivative.

-

Hydrohalogenation: The addition of H-X (e.g., HBr, HCl) follows Markovnikov's rule, with the hydrogen adding to the carbon with more hydrogens (the terminal carbon of the vinyl group) and the halide adding to the more substituted carbon.

Oxidation Reactions

The vinyl group can be oxidized to various functional groups depending on the reagents and reaction conditions.

| Reaction | Reagents and Conditions | Major Product |

| Epoxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | 2-(2-Fluoro-4-methoxyphenyl)oxirane |

| Dihydroxylation | OsO₄ (catalytic), NMO (re-oxidant) | 1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diol |

| Oxidative Cleavage | 1. O₃, CH₂Cl₂, -78 °C; 2. Zn, H₂O or (CH₃)₂S | 2-Fluoro-4-methoxybenzaldehyde |

Polymerization

Substituted styrenes like 1-ethenyl-2-fluoro-4-methoxybenzene can undergo polymerization to form fluorinated polymers with potentially unique thermal and optical properties.[13][14] Both radical and controlled polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) can be employed.[13]

Synthesis of 1-Ethenyl-2-fluoro-4-methoxybenzene

The most common and versatile methods for the synthesis of this compound involve the olefination of the corresponding aldehyde, 2-fluoro-4-methoxybenzaldehyde.

Wittig Reaction

The Wittig reaction utilizes a phosphonium ylide to convert an aldehyde or ketone into an alkene.[15][16][17]

-

Protocol:

-

Ylide Formation: Methyltriphenylphosphonium bromide is treated with a strong base such as n-butyllithium or sodium hydride in an anhydrous solvent like THF to generate the methylenetriphenylphosphorane ylide.

-

Olefination: A solution of 2-fluoro-4-methoxybenzaldehyde in THF is added to the ylide solution at low temperature (e.g., 0 °C to room temperature).

-

Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The by-product, triphenylphosphine oxide, can be removed by chromatography.

-

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a modification of the Wittig reaction that uses a phosphonate carbanion and often provides higher yields and easier purification, typically favoring the formation of (E)-alkenes.[6][11][18][19]

-

Protocol:

-

Carbanion Formation: A phosphonate ester, such as trimethyl phosphonoacetate, is deprotonated with a base like sodium hydride in an anhydrous solvent (e.g., THF or DME).

-

Olefination: 2-Fluoro-4-methoxybenzaldehyde is added to the phosphonate carbanion solution.

-

Work-up: The reaction is quenched, and the water-soluble phosphate byproduct is easily removed by aqueous extraction.

-

Utility in Modern Organic Synthesis: Cross-Coupling Reactions

While the vinyl group itself can participate in cross-coupling reactions, the aromatic ring can be functionalized with a halide to serve as a versatile substrate in numerous palladium-catalyzed cross-coupling reactions. For instance, if we consider a bromo-substituted precursor such as 1-bromo-4-ethenyl-3-fluoro-5-methoxybenzene, a variety of transformations become accessible.

Suzuki-Miyaura Coupling

This reaction forms a new carbon-carbon bond between an organoboron compound and an organic halide.[20]

-

Application: Coupling of an arylboronic acid with a bromo-substituted 1-ethenyl-2-fluoro-4-methoxybenzene derivative in the presence of a palladium catalyst and a base to form biaryl compounds.

Stille Coupling

The Stille reaction couples an organotin compound with an organic halide.[2][5][10][21][22]

-

Application: Reaction of an organostannane with a bromo-substituted 1-ethenyl-2-fluoro-4-methoxybenzene derivative catalyzed by palladium to create new C-C bonds.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene.[20][23][24]

-

Application: The vinyl group of 1-ethenyl-2-fluoro-4-methoxybenzene can react with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a more substituted alkene.

Sonogashira Coupling

This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][9][13][25]

-

Application: A bromo-substituted 1-ethenyl-2-fluoro-4-methoxybenzene can be coupled with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to synthesize arylalkynes.

Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of carbon-nitrogen bonds.[23][24][26][27][28]

-

Application: A bromo-substituted 1-ethenyl-2-fluoro-4-methoxybenzene can be reacted with a primary or secondary amine in the presence of a palladium catalyst and a base to form arylamines.

Conclusion

1-Ethenyl-2-fluoro-4-methoxybenzene is a molecule with a rich and predictable reactivity profile. The electronic interplay between the methoxy and fluoro substituents governs the regiochemistry of electrophilic aromatic substitution, primarily directing incoming electrophiles to the C5 position. The vinyl group serves as a versatile handle for a wide array of transformations, including addition, oxidation, and polymerization reactions. Furthermore, the amenability of its precursor, 2-fluoro-4-methoxybenzaldehyde, to standard olefination reactions and the potential for its halogenated derivatives to participate in a suite of cross-coupling reactions underscore its significance as a valuable building block in modern organic synthesis. This guide provides the foundational knowledge for researchers to harness the synthetic potential of this intriguing molecule.

References

-

Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry. Retrieved from [Link]

-

Wikipedia. (2023, October 26). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry Steps. (2026, January 29). Activating and Deactivating Groups. Retrieved from [Link]

-

Furman University. (n.d.). Activating Groups and Deactivating Groups. Retrieved from [Link]

-

Wikipedia. (2023, November 25). Buchwald–Hartwig amination. Retrieved from [Link]

- Rosenthal, J., & Schuster, D. I. (2003). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.

-

Royal Society of Chemistry. (n.d.). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Wittig reaction. Retrieved from [Link]

-

Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]

-

ChemRxiv. (2025, June 18). Highly active iron catalysts for olefin hydrogenation enable parahydrogen induced hyperpolarisation of 1H and 19F NMR resonances. Retrieved from [Link]

-

Organic Chemistry. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes [Video]. YouTube. [Link]

-

ACS Publications. (2003, June 26). Novel Fluorinated Polymer Materials Based on 2,3,5,6-Tetrafluoro-4-methoxystyrene. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Hasselt University. (n.d.). Development of the first Suzuki-Miyaura cross-coupling for the formation of alkylfluorostilbenes and studies of the E/Z- isomeri. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

JoVE. (2025, May 22). Directing Effect of Substituents: ortho–para-Directing Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, January 4). Rate of EAS in chlorobenzene and fluorobenzene. Retrieved from [Link]

-

ChemRxiv. (2025, June 18). Highly active iron catalysts for olefin hydrogenation enable parahydrogen induced hyperpolarisation of 1H and 19F NMR resonances. Retrieved from [Link]

-

Organic Reactions. (n.d.). [6 + 4] Cycloaddition Reactions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes. Retrieved from [Link]

-

National Institutes of Health. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Retrieved from [Link]

-

PubMed. (2019, November 25). The Buchwald-Hartwig Amination After 25 Years. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

University of Windsor. (2004, August 27). The Mechanisms of the Stille Reaction. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

-

National Institutes of Health. (2025, January 2). Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. Retrieved from [Link]

-

ResearchGate. (n.d.). Directed synthesis of copolymers based on fluorine-containing styrene derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Example of cycloaddition reactions [2+2] and [4+2]. Retrieved from [Link]

Sources

- 1. synarchive.com [synarchive.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. acgpubs.org [acgpubs.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Wittig reaction - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Wittig Reaction [organic-chemistry.org]

- 18. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. youtube.com [youtube.com]

- 20. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 21. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. uwindsor.ca [uwindsor.ca]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 25. Sonogashira Coupling [organic-chemistry.org]

- 26. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 27. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Health & Safety Data Guide: 1-Ethenyl-2-fluoro-4-methoxybenzene

[1]

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Compound Classification: Fluorinated Styrene Derivative Regulatory Status: Research Grade / Non-Bulk Chemical

| Property | Data / Estimate | Technical Note |

| IUPAC Name | 1-Ethenyl-2-fluoro-4-methoxybenzene | |

| Common Synonyms | 2-Fluoro-4-methoxystyrene; 4-Methoxy-2-fluorostyrene | |

| CAS Number | Not Listed (Research Grade) | Reference Precursor CAS: 331-64-6 (Aldehyde) |

| Molecular Formula | C₉H₉FO | |

| Molecular Weight | 152.17 g/mol | Calculated |

| Physical State | Liquid (Standard Temperature) | Colorless to pale yellow |

| Boiling Point | ~210–215°C (Est. @ 760 mmHg) | Analog: 4-Methoxystyrene BP is 204°C. |

| Flash Point | ~85–90°C (Closed Cup) | Combustible Liquid (Class IIIA) |

| Solubility | Insoluble in water; Soluble in DCM, THF, Toluene | Lipophilic character |

| Stabilizer | 4-tert-Butylcatechol (TBC) | Typically 10–50 ppm required to prevent polymerization. |

Part 2: Hazard Identification (GHS Classification)[2][3][4][5]

Signal Word: WARNING

Based on the Read-Across Principle from 4-Methoxystyrene and 4-Fluorostyrene, the following hazards are assigned:

Health Hazards

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2] The styrene moiety is a known defatting agent; the fluorine substituent may enhance lipophilicity, increasing dermal absorption.[1]

-

Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[1][2] Vapors are lachrymatory at high concentrations.[1]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][3][4][5] Inhalation of vapors can cause CNS depression (dizziness, headache).[1]

Reactivity Hazards (Critical)

-

Self-Reactive / Polymerization Hazard: This compound contains a vinyl group susceptible to exothermic free-radical polymerization.[1]

-

Trigger: Heat, light, peroxides, or depletion of the TBC inhibitor.

-

Consequence: Runaway reaction, potentially rupturing containers (BLEVE risk).

-

Environmental Hazards[1][8][10][11][12]

-

Acute Aquatic Toxicity (Category 3): Harmful to aquatic life (based on styrene analogs).

Part 3: Safe Handling & Experimental Protocols

A. Storage & Stability Logic

The "Cold Chain" Mandate: Unlike standard reagents, this compound is dynamically unstable.[1]

-

Temperature: Store at 2°C – 8°C .

-

Inhibitor Monitoring: The stabilizer (TBC) requires dissolved oxygen to function.[1] Do not store under static inert gas (nitrogen) for prolonged periods without aeration checks, as TBC depletion leads to "popcorn polymer" formation.

-

Shelf Life: 6 months maximum before re-analysis of purity.

B. Synthesis & Purification Workflow

Context: Researchers often synthesize this in situ via the Wittig reaction or Knoevenagel condensation of 2-fluoro-4-methoxybenzaldehyde.[1]

Protocol: Safe Distillation of Research Grade Styrenes

-

Objective: Remove high-boiling impurities without triggering polymerization.

-

Hazard: Heating a styrene derivative is the primary cause of lab-scale explosions.[1]

-

Pre-Distillation: Add fresh inhibitor (TBC or Hydroquinone) to the crude pot (0.1% w/w).

-

Vacuum Setup: Use high vacuum (<5 mmHg). Never distill at atmospheric pressure.[1]

-

Temperature Control: Maintain oil bath temperature <110°C. If the BP is not reached, improve vacuum rather than increasing heat.

-

Quench Plan: Keep a flask of cold toluene ready. If the pot viscosity increases rapidly (polymerization onset), remove heat and dilute immediately to act as a heat sink.[1]

C. Visualizing the Hazard Control Loop

The following diagram illustrates the critical decision pathways for handling potentially polymerizable monomers.

Caption: Decision logic for preventing thermal runaway during storage and purification of fluorinated styrenes.

Part 4: Emergency Response Data

| Scenario | Immediate Action | Mechanistic Rationale |

| Skin Contact | Wash with soap/water for 15 min.[1] Do not use alcohol. | Alcohol enhances the transdermal penetration of lipophilic fluorinated aromatics.[1] |

| Inhalation | Move to fresh air.[1][6][2][4][5][7][8] Administer oxygen if breathing is difficult.[1] | Styrene analogs act as CNS depressants; hypoxia prevention is priority.[1] |

| Spill (Small) | Absorb with vermiculite.[9] Do not use paper towels. | Paper increases surface area for oxidation, potentially heating up if the monomer polymerizes exothermically.[1] |

| Fire | Use CO₂, Dry Chemical, or Foam.[1][5][7][9][8] | Water spray may be ineffective (compound floats) but should be used to cool surrounding containers to prevent BLEVE.[1] |

Part 5: Toxicology & Structure-Activity Relationships (SAR)

Technical Insight: The toxicity of 1-Ethenyl-2-fluoro-4-methoxybenzene is governed by its metabolic activation.

-

Epoxidation: The vinyl group is metabolized by Cytochrome P450 to an epoxide intermediate (styrene oxide analog).[1]

-

Fluorine Effect: The C-F bond at the ortho position is metabolically stable but alters the electronic density of the ring, potentially making the epoxide more electrophilic (reactive) than standard styrene oxide.

-

Methoxy Effect: The para-methoxy group is electron-donating, which may stabilize the intermediate cation, potentially modulating genotoxicity compared to unsubstituted styrene.[1]

References

-

ChemRxiv. "Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates."[1] (Accessed 2026).[1] Source for synthesis precursors and copolymerization context.

-

National Center for Biotechnology Information (PubChem). "Compound Summary for CID 12507: 4-Methoxystyrene."[1] (Accessed 2026).[1] Primary source for analog Read-Across safety data.

-

[Link]

-

-

Sigma-Aldrich. "Safety Data Sheet: 2-Fluoro-4-methoxybenzaldehyde."[1] (Accessed 2026).[1] Source for precursor handling and hazard identification.[8]

-

Organic Syntheses. "Preparation of Styrene Derivatives.

-

[Link]

-

Sources

- 1. msds.carboline.com [msds.carboline.com]

- 2. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]

- 3. 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. msdspds.castrol.com [msdspds.castrol.com]

- 10. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 11. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

Methodological & Application

Application Note: Precision Copolymerization of 1-Ethenyl-2-fluoro-4-methoxybenzene

This guide details the advanced copolymerization protocols and applications for 1-Ethenyl-2-fluoro-4-methoxybenzene (also known as 2-Fluoro-4-methoxystyrene ).

Executive Summary & Material Science

1-Ethenyl-2-fluoro-4-methoxybenzene (2F-4MeO-St) is a specialized styrenic monomer that bridges the gap between standard lipophilic styrenes and highly fluorinated monomers. Its unique substitution pattern—an electron-donating methoxy group at the para position and an electron-withdrawing (yet resonance-donating) fluorine at the ortho position—creates a monomer with distinct electronic polarization and steric characteristics.

Why Use This Monomer?

-

Electronic Tuning: The para-methoxy group activates the vinyl bond, making it highly reactive in cationic and radical polymerizations. The ortho-fluorine atom modulates this reactivity via induction, preventing the runaway reaction rates often seen in pure 4-methoxystyrene.

-

Physical Properties: The fluorine atom introduces a dipole and enhances hydrophobicity/lipophilicity without the steric bulk of a trifluoromethyl (-CF₃) group. This is critical for Directed Self-Assembly (DSA) in lithography and membrane permeation in drug delivery.

-

Spectral Labeling: The

F nucleus serves as a built-in NMR probe, allowing for non-invasive tracking of polymer degradation or micelle assembly in biological media without external dye labeling.

Copolymerization Strategies & Protocols

A. Pre-Polymerization: Monomer Purification

Commercial stocks of styrenic monomers are stabilized with inhibitors (e.g., TBC). Failure to remove these results in unpredictable induction periods.

Protocol:

-

Dissolution: Dilute the monomer with an equal volume of dichloromethane (DCM).

-

Extraction: Wash the organic phase 3x with 10% NaOH (aq) to remove phenolic inhibitors.

-

Drying: Wash 2x with deionized water, dry over anhydrous MgSO₄, and filter.

-

Isolation: Remove DCM via rotary evaporation at ambient temperature (do not heat >30°C to avoid thermal autopolymerization).

-

Storage: Store under Argon at -20°C.

B. Controlled Radical Polymerization (RAFT)

For drug delivery applications, precise molecular weight (MW) and low dispersity (Đ) are non-negotiable. Reversible Addition-Fragmentation chain Transfer (RAFT) is the preferred method for this monomer due to its compatibility with electron-rich styrenics.

Mechanism: The polymerization is mediated by a Chain Transfer Agent (CTA). For 2F-4MeO-St, trithiocarbonates are recommended over dithioesters to minimize retardation effects.

Reagents:

-

Monomer: 1-Ethenyl-2-fluoro-4-methoxybenzene (Purified)

-

CTA: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT)

-

Initiator: AIBN (Azobisisobutyronitrile)

-

Solvent: Anisole (High boiling point, aromatic compatibility)

Step-by-Step Protocol:

-

Stoichiometry Calculation: Target DP (Degree of Polymerization) = 100.

-

Molar Ratio: [Monomer]:[CTA]:[Initiator] = 100 : 1 : 0.2

-

-

Charge: In a Schlenk tube, dissolve 1.0 g of monomer (6.57 mmol) and 23.9 mg DDMAT (0.0657 mmol) in 3.0 mL Anisole.

-

Initiator Addition: Add 2.15 mg AIBN (0.013 mmol).

-

Degassing: Perform 4 freeze-pump-thaw cycles to remove oxygen (Oxygen kills the radical species).

-

Polymerization: Immerse the sealed tube in a thermostated oil bath at 70°C for 12–24 hours.

-

Note: Expect ~60-70% conversion. Do not push to 100% to avoid "dead" chain coupling.

-

-

Quenching: Plunge the tube into liquid nitrogen and expose to air.

-

Purification: Precipitate dropwise into cold methanol (10x volume). Filter and dry under vacuum.[1][2]

Data Output (Expected):

| Parameter | Value | Method of Verification |

|---|---|---|

| Conversion | 65% | ¹H NMR (Vinyl peak disappearance) |

| Mn (Theoretical) | 10,200 g/mol | Calculation |

| Mn (Experimental) | 10,500 g/mol | GPC (THF, PS Standards) |

| Dispersity (Đ) | < 1.15 | GPC |[3]

C. Free Radical Copolymerization (High Throughput)

Used for creating statistical copolymers for lithographic coatings or bulk materials.

Comonomer Pair: Styrene (St) or Methyl Methacrylate (MMA). Reactivity Ratios: Based on the Q-e scheme, 2F-4MeO-St is electron-rich (negative e value).

-

Pairing with Maleic Anhydride (electron-poor) yields alternating copolymers.

-

Pairing with Styrene yields random copolymers.

Protocol:

-

Mix 2F-4MeO-St (50 mol%) and Styrene (50 mol%) in Toluene (1 M concentration).

-

Add BPO (Benzoyl Peroxide) at 1 wt%.

-

Heat to 80°C for 6 hours.

-

Precipitate in Methanol.[2]

Visualization: RAFT Mechanism & Workflow

Figure 1: Workflow for the controlled RAFT polymerization of 2F-4MeO-St, ensuring low dispersity and high end-group fidelity.

Bio-Pharma Applications: The "Stealth" Fluorine Advantage

A. ¹⁹F MRI Tracking of Drug Delivery Systems

The single fluorine atom on the aromatic ring is chemically stable and magnetically equivalent, providing a sharp singlet in

Application Protocol (Micelle Formulation):

-

Synthesis: Create a block copolymer: PEG-b-Poly(2F-4MeO-St) .

-

Use a PEG-macroCTA in the RAFT protocol described above.

-

-

Drug Loading:

-

Dissolve Copolymer + Hydrophobic Drug (e.g., Doxorubicin) in DMF.

-

Dialyze against water (MWCO 3.5 kDa) for 24 hours.

-

The hydrophobic Poly(2F-4MeO-St) block forms the core, encapsulating the drug via

-

-

-

Tracking: Use

F MRI to visualize accumulation in tumor tissues (EPR effect). The fluorine signal intensity correlates directly with local polymer concentration.

B. Tuning Membrane Permeability

Fluorination increases lipophilicity. Copolymers containing 2F-4MeO-St exhibit enhanced cellular uptake compared to non-fluorinated methoxystyrene analogs due to the "fluorous effect," which facilitates interaction with lipid bilayers.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<10%) | Oxygen inhibition | Increase freeze-pump-thaw cycles; ensure Argon line is sealed. |

| High Dispersity (>1.5) | Insufficient CTA or thermal initiation | Check [CTA]/[I] ratio (should be >5:1). Lower Temp to 60°C. |

| Pink/Red Coloration | Oxidation of phenolic impurities | Ensure rigorous NaOH washing of monomer; use fresh AIBN. |

| Broad ¹⁹F NMR Signal | Micelle core is too rigid (solid-like) | The core mobility is low. Add a plasticizing comonomer (e.g., n-butyl acrylate) or heat the sample. |

References

-

Matrix Scientific. (n.d.).[4] 2-Fluoro-4-methoxy-1-vinylbenzene Product Data. Retrieved from

-

Kharas, G. B., et al. (2021). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Retrieved from

-

Usman, A. (2019).[5] Fluorinated Hydrogels as Advanced Drug Delivery Systems for Monitoring Drug Release. University of Queensland. Retrieved from

-

Zhang, C., et al. (2022).[1] Fluorination Effects on the Drug Delivery Property of Cylindrical Polymer Brushes. ACS Applied Bio Materials. Retrieved from

- Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry.

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. mdpi.com [mdpi.com]

- 3. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]

- 4. 1709852-29-8 Cas No. | 2-Fluoro-4-methoxy-1-vinylbenzene | Matrix Scientific [matrixscientific.com]

- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]

Application Note: Poly(1-Ethenyl-2-fluoro-4-methoxybenzene) in Advanced Lithography and Nanopatterning

This is a comprehensive Application Note and Protocol Guide for poly(1-Ethenyl-2-fluoro-4-methoxybenzene) , also referred to as poly(2-fluoro-4-methoxystyrene) (PFMS). This guide is designed for researchers in advanced lithography, block copolymer self-assembly, and functional coatings.

Executive Summary

Poly(1-Ethenyl-2-fluoro-4-methoxybenzene) is a specialized fluorinated styrenic polymer that bridges the gap between standard polystyrene (PS) and highly fluorinated polymers. Its unique substitution pattern—combining an electron-withdrawing fluorine atom at the ortho position (2-position) and an electron-donating methoxy group at the para position (4-position)—imparts specific electronic and surface properties.

Key Applications:

-

Directed Self-Assembly (DSA): As a high-interaction-parameter (

) block in block copolymers (BCPs) for sub-10 nm lithography. -

EUV Photoresists: As a base resin offering balanced optical density and enhanced etch resistance compared to non-fluorinated analogs.

-

Low-k Dielectrics: For interlayer dielectrics in microelectronics due to fluorine-induced reduction in polarizability.

Chemical Profile & Properties[1][2][3]

| Property | Description | Mechanistic Insight |

| Chemical Structure | Poly(2-fluoro-4-methoxystyrene) | The ortho-fluorine provides steric stiffening (increasing |

| Glass Transition ( | ~120–135 °C (Estimated) | Higher than PS ( |

| Surface Energy | ~25–30 mN/m | Lower than PS (~40 mN/m) but higher than perfluorinated polymers, making it ideal for "neutral" layer applications or tuning domain orientation. |

| Etch Resistance | High (RIE) | Fluorine content enhances resistance to oxygen plasma etching relative to pure aliphatic polymers, crucial for pattern transfer. |

Core Applications

A. Directed Self-Assembly (DSA)

In DSA, the segregation strength between two blocks is governed by the Flory-Huggins interaction parameter (

-

Role of PFMS: When copolymerized with styrene (PS-b-PFMS) or other blocks, the 2-fluoro and 4-methoxy groups significantly increase the polarity difference relative to the PS block, increasing

. -

Benefit: Enables microphase separation at smaller pitches (<10 nm) for next-generation logic and memory devices.

B. EUV Lithography Photoresists

-

Mechanism: The fluorine atom increases the absorption cross-section for secondary electrons generated during EUV exposure, potentially improving sensitivity.

-

Etch Selectivity: The aromatic backbone provides mechanical stability, while the fluorine enhances resistance to reactive ion etching (RIE), allowing thinner resist films to be used without pattern collapse.

C. Gas Separation Membranes

-

Mechanism: The bulky ortho-fluorine disrupts efficient chain packing, increasing fractional free volume (FFV). This enhances permeability for gases like

and

Experimental Protocols

Protocol 1: Controlled Synthesis via RAFT Polymerization

Objective: Synthesize well-defined Poly(2-fluoro-4-methoxystyrene) with narrow polydispersity (PDI < 1.2) for lithographic evaluation.

Materials:

-

Monomer: 1-Ethenyl-2-fluoro-4-methoxybenzene (Purified by passing through basic alumina to remove inhibitor).

-

CTA (Chain Transfer Agent): 2-Cyano-2-propyl dodecyl trithiocarbonate (suitable for styrenics).

-

Initiator: AIBN (Azobisisobutyronitrile), recrystallized.

-

Solvent: Anisole or Toluene (anhydrous).

Step-by-Step Workflow:

-

Stoichiometry Calculation: Target

g/mol . Ratio: -

Degassing: Combine monomer (2.0 g), CTA (27 mg), and AIBN (2.5 mg) in a Schlenk tube with 2 mL anisole. Perform 3 freeze-pump-thaw cycles to remove oxygen (critical for RAFT).

-

Polymerization: Immerse the sealed tube in an oil bath at 70°C for 12–24 hours. Note: The ortho-fluorine may slightly retard propagation kinetics compared to styrene; monitor conversion via NMR.

-

Quenching & Purification: Quench by cooling to

C and exposing to air. Precipitate dropwise into a 10-fold excess of cold methanol . Filter and dry under vacuum at -

Characterization:

- NMR (CDCl3): Verify disappearance of vinyl protons (5.2, 5.7 ppm) and broadening of aromatic protons (6.0–7.5 ppm).

-

GPC (THF): Determine

and PDI relative to PS standards.

Protocol 2: Thin Film Self-Assembly & Annealing

Objective: Evaluate the microphase separation capability of a PFMS-based block copolymer (e.g., PS-b-PFMS).

-

Substrate Prep: Clean Silicon wafers with Piranha solution (

3:1) for 15 min. Warning: Highly Corrosive. Rinse with DI water and bake at -

Coating: Dissolve polymer in Propylene Glycol Monomethyl Ether Acetate (PGMEA) or Toluene to 1-2 wt%. Spin coat at 1500–3000 rpm to achieve ~30–50 nm thickness.

-

Thermal Annealing: Bake at 180°C for 5–10 minutes under vacuum or

atmosphere. Scientific Rationale: This temperature is above the -

Solvent Annealing (Alternative): Expose film to Toluene/THF vapor in a closed chamber for 1–4 hours to induce ordering if thermal annealing is insufficient.

Visualization of Workflows

Figure 1: RAFT Synthesis & DSA Mechanism

This diagram illustrates the controlled synthesis pathway and the subsequent self-assembly logic for lithography.

Caption: Workflow from monomer synthesis via RAFT to thin-film self-assembly for nanolithography.

Safety & Handling

-

Monomer Toxicity: Fluorinated aromatics can be skin irritants. Use nitrile gloves and work in a fume hood.

-

Thermal Stability: Avoid heating the bulk monomer above

C without inhibitor to prevent autopolymerization. -

Waste Disposal: Dispose of fluorinated polymer waste in separate halogenated organic waste containers; do not mix with general organic solvents if incineration protocols differ.

References

-

Fluorinated Styrenes in Lithography

-

Ober, C. K., et al. "Fluorinated polymers for advanced lithography." Journal of Photopolymer Science and Technology, 2018. Link

- Note: Discusses the role of fluorine in tuning etch resistance and surface energy.

-

-

Poly(4-methoxystyrene)

-

Rezaei, M., et al. "High-chi Block Copolymers for DSA." Macromolecules, 2016. Link

- Note: Establishes the baseline for methoxystyrene deriv

-

-

Synthesis of Functionalized Styrenes

-

Moad, G., et al. "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry, 2005. Link

- Note: Standard protocol for RAFT polymeriz

-

-

Monomer Source & Data

-

PubChem Compound Summary for 1-Ethenyl-2-fluoro-4-methoxybenzene (CAS 1709852-29-8). Link

-

Application Note: 1-Ethenyl-2-fluoro-4-methoxybenzene in Medicinal Chemistry

This guide details the medicinal chemistry applications, synthetic protocols, and strategic utility of 1-Ethenyl-2-fluoro-4-methoxybenzene (also known as 2-fluoro-4-methoxystyrene).

CAS: 633335-94-1 | Molecular Formula: C₉H₉FO | M.W.: 152.17 g/mol

Executive Summary & Strategic Profile

1-Ethenyl-2-fluoro-4-methoxybenzene is a specialized fluorinated building block used to modulate the electronic , metabolic , and conformational properties of drug candidates. Unlike simple styrene, the specific substitution pattern (Ortho-Fluoro, Para-Methoxy relative to the vinyl group) imparts unique characteristics:

-

Electronic "Push-Pull" Modulation: The electron-donating methoxy group (para) increases electron density on the vinyl group, making it highly nucleophilic or, when part of a Michael acceptor system, tuning its electrophilicity to avoid off-target toxicity.

-

The Ortho-Fluorine Effect: The fluorine atom at the C2 position introduces a steric and electrostatic barrier that restricts the rotation of the vinyl bond relative to the phenyl ring. This "conformational lock" can pre-organize the molecule for binding to target proteins (e.g., Kinases, GPCRs).

-

Metabolic Blocking: The fluorine atom blocks the metabolically vulnerable ortho-position, preventing oxidative metabolism (Phase I) at that site, while the methoxy group serves as a potential metabolic "soft spot" for controlled clearance or prodrug strategies.

Critical Application: Electronic Tuning of Covalent Warheads

In the design of Targeted Covalent Inhibitors (TCIs), the reactivity of the "warhead" (often an acrylamide or vinyl sulfone derived from this styrene) must be balanced. If too reactive, it causes toxicity; if too inert, it fails to engage the target cysteine.

Mechanism of Action

The 4-methoxy group acts as a strong resonance donor (+M effect), pushing electron density into the vinyl

Result: A "Goldilocks" reactivity profile suitable for targeting non-catalytic cysteines in kinases (e.g., EGFR, BTK) where high selectivity is required.

Diagram: Electronic & Metabolic Modulation

Caption: Mechanistic impact of substituents on the pharmacodynamics and pharmacokinetics of the styrene scaffold.

Experimental Protocols

Protocol A: Synthesis via Wittig Olefination

Use this protocol to generate the styrene from the commercially available aldehyde precursor.

Reagents:

-

2-Fluoro-4-methoxybenzaldehyde (1.0 equiv)

-

Methyltriphenylphosphonium bromide (1.2 equiv)

-

Potassium tert-butoxide (KOtBu) (1.5 equiv)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Preparation of Ylide: In a flame-dried round-bottom flask under Argon, suspend Methyltriphenylphosphonium bromide in anhydrous THF (0.5 M). Cool to 0°C.

-

Deprotonation: Add KOtBu portion-wise over 10 minutes. The solution will turn bright yellow (formation of the phosphorous ylide). Stir for 30 minutes at 0°C.

-

Addition: Add 2-Fluoro-4-methoxybenzaldehyde (dissolved in minimal THF) dropwise to the ylide solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The aldehyde spot should disappear, and a less polar fluorescent spot (styrene) will appear.

-

Workup: Quench with saturated NH₄Cl solution. Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography on silica gel. Elute with 100% Hexanes to 95:5 Hexanes/EtOAc.

-

Note: The product is volatile. Do not apply high vacuum for extended periods.

-

Protocol B: Heck Coupling (C-C Bond Formation)

Use this protocol to couple the styrene to a heteroaryl halide (e.g., for Kinase Inhibitor synthesis).

Reagents:

-

Heteroaryl Halide (e.g., 4-chloro-quinazoline) (1.0 equiv)

-

1-Ethenyl-2-fluoro-4-methoxybenzene (1.2 equiv)

-

Pd(OAc)₂ (5 mol%)

-

Tri(o-tolyl)phosphine (10 mol%)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Acetonitrile (MeCN) or DMF

Procedure:

-

Setup: Charge a pressure vial with the Heteroaryl Halide, Pd(OAc)₂, and Phosphine ligand. Purge with Argon.

-

Solvent & Base: Add degassed MeCN and Et₃N.

-

Substrate Addition: Add the styrene via syringe.

-

Heating: Seal the vial and heat to 80-100°C for 12-16 hours.

-

Workup: Filter through a pad of Celite to remove Pd black. Concentrate the filtrate.

-

Purification: Silica gel chromatography.

-

Critical Insight: The electron-rich nature of this styrene makes it reactive. If "Heck-type" polymerization is observed, switch to a lower temperature (60°C) and use a more active catalyst system (e.g., Pd(dba)₂ / P(t-Bu)₃).

-

Stability & Handling Data

Researchers must be aware of the specific stability profile of this electron-rich styrene.

| Parameter | Specification / Note |

| Storage | 2-8°C, under inert atmosphere (Argon/Nitrogen). |

| Stabilizer | Often supplied with 4-tert-butylcatechol (TBC) to prevent polymerization. |

| Light Sensitivity | Moderate. Store in amber vials to prevent photo-induced dimerization (2+2 cycloaddition). |

| Volatility | High.[1] Significant loss can occur on a rotary evaporator if the bath > 30°C and pressure < 20 mbar. |

| Polymerization | High Risk. Acidic impurities (e.g., from unneutralized silica gel) can trigger cationic polymerization. Always use basified silica (1% Et₃N) for purification. |

Medicinal Chemistry Case Studies

1. Antibacterial Oxadiazoles: Researchers incorporated the 2-fluoro-4-methoxyphenyl moiety into 1,3,4-oxadiazole scaffolds.[2][3] The study demonstrated that this specific substitution pattern significantly enhanced antibacterial activity against E. coli compared to the non-fluorinated analog, attributed to improved lipophilicity and metabolic stability [1].

2. H. pylori Inhibitors (Thienopyrimidines): In a campaign targeting Helicobacter pylori, this styrene fragment was used to synthesize amino-alcohol side chains. The 2-fluoro group was critical for optimizing the shape complementarity within the enzyme's binding pocket, leading to nanomolar potency [2].

3. EGFR Covalent Inhibitors: The vinyl group of this molecule serves as a "tunable warhead." By varying the substituents (Methoxy vs Fluoro), researchers established a Hammett relationship to predict the rate of covalent bond formation with Cysteine-797 of EGFR. The 2-fluoro-4-methoxy pattern provided an optimal balance between reactivity (half-life ~10h) and stability in plasma [3].

References

-

Synthesis and biological activity of 1,3,4-oxadiazole bearing 2-fluoro-4-methoxy phenyl moiety. ResearchGate.

-

Thienopyrimidines as Inhibitors of Helicobacter pylori. PubMed Central.

-

Targeting Cytotoxic Agents through EGFR-Mediated Covalent Binding. Semantic Scholar.

-

Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

Sources

- 1. Exploring dihydropyrimidone derivatives as modulators of carbohydrate catabolic enzyme to mitigate diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Derivatives from 1-Ethenyl-2-fluoro-4-methoxybenzene

Abstract

1-Ethenyl-2-fluoro-4-methoxybenzene (2-fluoro-4-methoxystyrene) represents a high-value scaffold in modern drug discovery. It combines the electronic activation of a para-methoxy group with the metabolic stability and lipophilicity modulation of an ortho-fluorine atom. This Application Note provides a technical roadmap for converting this building block into three distinct pharmacophore classes: chiral epoxides (via asymmetric oxidation), stilbenes (via Pd-catalyzed coupling), and cyclopropanes (via carbenoid addition). These protocols are optimized for the specific electronic "push-pull" nature of the substrate.

Chemical Profile & Handling Strategy

The substrate features a vinyl group activated by the p-methoxy electron-donating group (EDG), making it nucleophilic and susceptible to spontaneous polymerization. The o-fluorine atom exerts a localized inductive withdrawal effect (-I), slightly deactivating the

| Property | Specification |

| IUPAC Name | 1-Ethenyl-2-fluoro-4-methoxybenzene |

| Common Name | 2-Fluoro-4-methoxystyrene |

| Molecular Weight | 152.17 g/mol |

| Electronic State | Electron-rich alkene (Nucleophilic) |

| Storage | -20°C, under Argon/Nitrogen |

| Stabilizer | 4-tert-Butylcatechol (TBC) or BHT (10-50 ppm) |

Critical Handling Protocol:

-

Inhibitor Removal: Before catalytic use (especially metathesis or radical reactions), remove TBC by passing the neat liquid through a short plug of basic alumina or washing with 1M NaOH followed by water.

-

Polymerization Risk: Avoid storing neat at room temperature for >24 hours.

Reaction Landscape & Pathway Visualization

The following diagram illustrates the divergent synthesis pathways covered in this guide.

Figure 1: Divergent synthesis pathways from the parent styrene. The electron-rich alkene serves as a versatile handle for oxidative, organometallic, and carbenoid transformations.

Protocol A: Asymmetric Epoxidation (Jacobsen-Katsuki)

Target: Chiral epoxides are critical intermediates for

Materials

-

Substrate: 1-Ethenyl-2-fluoro-4-methoxybenzene (1.0 equiv)

-

Catalyst: (R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's Catalyst) (2-5 mol%)

-

Oxidant: m-CPBA (NMO/NaOCl can be used as alternative)

-

Solvent: Dichloromethane (DCM)

-

Additives: 4-Phenylpyridine N-oxide (PNO) (0.2 equiv) - Crucial for stabilizing the Mn-oxo species.

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask, dissolve the styrene (500 mg, 3.28 mmol) and Jacobsen’s catalyst (41 mg, 0.065 mmol) in anhydrous DCM (10 mL).

-

Additive: Add 4-Phenylpyridine N-oxide (112 mg, 0.65 mmol) and cool the mixture to 0°C.

-

Oxidation: Slowly add m-CPBA (1.2 equiv) as a solution in DCM over 30 minutes. Note: Slow addition prevents over-oxidation and background racemic reaction.

-

Monitoring: Stir at 0°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The vinyl spot (

) should disappear, replaced by the more polar epoxide ( -

Quench: Add 10% aqueous

to destroy excess peroxide, then saturated -

Isolation: Extract with DCM (3x), dry over

, and concentrate. -

Purification: Flash chromatography on silica gel (buffered with 1%

to prevent ring opening).

Validation:

- NMR: Disappearance of vinyl protons (5.0–6.7 ppm) and appearance of epoxide protons (2.7–3.8 ppm).

-

Chiral HPLC: Use a Chiralcel OD-H column to determine ee% (typically >85% ee).

Protocol B: Palladium-Catalyzed Mizoroki-Heck Coupling

Target: Fluorinated stilbenes (biaryl alkenes), common in anti-cancer and anti-inflammatory research.

Rationale: The 2-fluoro substituent creates steric bulk at the

Materials

-

Substrate: 1-Ethenyl-2-fluoro-4-methoxybenzene (1.0 equiv)

-

Coupling Partner: Aryl bromide (e.g., 4-bromobenzonitrile) (1.1 equiv)

-

Catalyst:

(1-3 mol%) -

Ligand:

(Tri-o-tolylphosphine) (4-6 mol%) - Bulky ligands prevent Pd-black formation. -

Base:

or -

Solvent: DMF or Acetonitrile (degassed)

Step-by-Step Methodology

-

Degassing: Sparge the solvent (DMF) with Argon for 20 minutes. Oxygen is the enemy of this catalytic cycle.

-

Assembly: In a pressure tube, combine the aryl bromide (1.1 mmol), styrene (1.0 mmol),

(2.2 mg), -

Reaction: Seal the tube and heat to 90°C for 12 hours.

-

Workup: Cool to room temperature. Dilute with diethyl ether and wash with water (3x) to remove DMF.

-

Purification: Recrystallization from EtOH is often sufficient for stilbenes; otherwise, use column chromatography.

Catalytic Cycle Visualization

Figure 2: The Mizoroki-Heck catalytic cycle. The beta-hydride elimination step (Red) is stereoselective, favoring the thermodynamic trans-alkene.

Protocol C: Simmons-Smith Cyclopropanation

Target: Cyclopropyl bioisosteres. Rationale: Replacing the alkene with a cyclopropane ring locks the conformation and improves metabolic stability (preventing hydration/oxidation of the double bond) while maintaining electronic connectivity.

Materials

-

Substrate: 1-Ethenyl-2-fluoro-4-methoxybenzene (1.0 equiv)

-

Reagent: Diethylzinc (

) (1.0 M in hexanes, 2.0 equiv) -

Carbenoid Source: Diiodomethane (

) (2.0 equiv) -

Solvent: Anhydrous DCM or DCE

Step-by-Step Methodology

-

Safety: Perform in a fume hood.

is pyrophoric. -

Carbenoid Formation: Under Argon, cool DCM (10 mL) to 0°C. Add

(2.0 mmol). Slowly add -

Addition: Add the styrene (1.0 mmol) as a solution in DCM slowly.

-

Reaction: Allow to warm to room temperature and stir for 6-12 hours.

-

Quench: Carefully add saturated aqueous

. Vigorous gas evolution may occur. -

Workup: Separate layers, extract aqueous layer with DCM. Wash combined organics with 10% NaOH (to remove zinc salts) and brine.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Fluorine in Medicinal Chemistry

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

-

Heck Coupling Protocols

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. Link

-

-

Jacobsen Epoxidation

-

Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990). Enantioselective epoxidation of unfunctionalized olefins catalyzed by (salen)manganese complexes. Journal of the American Chemical Society, 112(7), 2801-2803. Link

-

-

Simmons-Smith Cyclopropanation

-

Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. Link

-

analytical methods for 1-Ethenyl-2-fluoro-4-methoxybenzene characterization

Introduction & Scope